

physicochemical properties of octahydroisoindole

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Compound of Interest		
Compound Name:	Octahydroisoindole	
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An In-depth Technical Guide on the Physicochemical Properties of Octahydroisoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroisoindole is a saturated bicyclic heterocyclic amine with the molecular formula C8H15N.[1][2][3] It serves as a crucial structural motif and a versatile building block in the synthesis of a wide range of biologically active compounds and pharmaceutical intermediates. [2][4] Its rigid conformational structure is of significant interest in medicinal chemistry for the design of novel therapeutics. A thorough understanding of its physicochemical properties is fundamental for its application in chemical synthesis, formulation development, and pharmacokinetic studies. This guide provides a comprehensive overview of the core physicochemical properties of **octahydroisoindole**, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The physicochemical properties of **octahydroisoindole**, primarily focusing on the cis-isomer for which more data is available, are summarized in the table below. These parameters are critical for predicting the behavior of the molecule in various chemical and biological systems.



Property	Value	Source(s)
Molecular Formula	C8H15N	[1][2][3]
Molecular Weight	125.21 g/mol	[1][2][3]
Appearance	Colorless to light yellow solid or liquid	[1][2][5]
Melting Point	75-80 °C	[1][5]
Boiling Point	189-190.2 °C at 760 mmHg 90 °C at 14 Torr	[1][5][6] [7][8]
Density	0.915 ± 0.06 g/cm ³ (Predicted)	[1][5]
Solubility	Soluble in methanol, ethanol, acetone, and dimethyl sulfoxide. Limited solubility in water.	[1][2][4]
pKa (Predicted)	11.53 ± 0.20	[1][5][7]
LogP	1.91	[5][6]
Flash Point	62.1 °C	[5][6]
Refractive Index	1.4910 to 1.4950	[1][5]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

- Apparatus: Digital melting point apparatus or Thiele tube.
- Procedure:
 - A small, dry sample of crystalline octahydroisoindole is finely powdered and packed into a capillary tube to a height of 2-3 mm.



- The capillary tube is placed in the heating block of the apparatus.
- The sample is heated at a controlled rate.
- The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample becomes a clear liquid.[5]
- The procedure is repeated two to three times to ensure reproducibility, and the average value is reported.[5]

Solubility Determination (Equilibrium Shake-Flask Method)

- Apparatus: Analytical balance, vials with screw caps, thermostatically controlled shaker, filtration device (e.g., 0.22 µm syringe filter), and a suitable analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).
- Procedure:
 - An excess amount of octahydroisoindole is added to a known volume of the desired solvent (e.g., water, ethanol, buffered solutions) in a sealed vial.[4][5]
 - The vials are placed in a shaker and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
 - The resulting suspension is allowed to stand, and the undissolved solid is removed by filtration or centrifugation.[4]
 - The concentration of the dissolved octahydroisoindole in the clear supernatant or filtrate is quantified using a pre-calibrated analytical method.
 - Solubility is expressed in units such as mg/mL or mol/L.[5]

pKa Determination (Potentiometric Titration)

The basicity of an amine is quantified by the pKa of its conjugate acid.[9]



 Apparatus: Calibrated pH meter, autoburette or precision burette, and a temperaturecontrolled titration vessel.

Procedure:

- A precisely weighed amount of octahydroisoindole is dissolved in a suitable solvent,
 typically water or a water-cosolvent mixture.[5]
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[5][10]
- The pH of the solution is monitored and recorded after each incremental addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.[5]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[11]

 Apparatus: Vials, shaker, centrifuge, and an analytical instrument (e.g., HPLC, NMR) for concentration determination.

Procedure:

- n-Octanol and water (or a suitable buffer like PBS at pH 7.4) are pre-saturated with each other.[12][13]
- A known amount of octahydroisoindole is dissolved in one of the phases.
- The two phases are combined in a vial in a defined ratio (e.g., 1:1), shaken vigorously for a set period to facilitate partitioning, and then left to separate.[12][14]
- The mixture is centrifuged to ensure complete separation of the two layers.



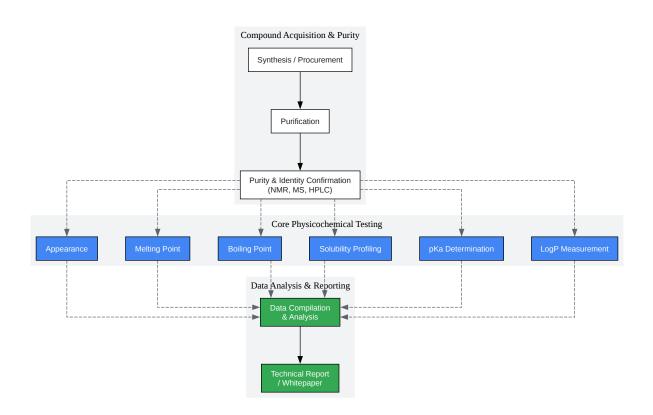
- The concentration of the compound in each phase is determined using a suitable analytical method.[12][13]
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[11]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the comprehensive physicochemical characterization of a chemical entity like **octahydroisoindole**.





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Workflow for Physicochemical Characterization.



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